molecular formula C20H23ClN4O4S B11932621 N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

Cat. No.: B11932621
M. Wt: 450.9 g/mol
InChI Key: MVSQDUZRRVBYLA-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(5-Chloro-2-Hydroxyphenyl)ethylideneamino]-3-(4-Methylpiperazin-1-yl)sulfonylbenzamide is a synthetic benzamide derivative featuring a Schiff base (ethylideneamino) linker, a 5-chloro-2-hydroxyphenyl group, and a 4-methylpiperazinyl sulfonyl moiety. This compound likely exhibits bioactivity due to its structural components:

  • 4-Methylpiperazinyl sulfonyl group: The sulfonamide linkage and piperazine ring may improve metabolic stability and modulate pharmacokinetics.

While direct pharmacological data for this compound are unavailable in the provided evidence, its design suggests applications in medicinal chemistry, possibly as a kinase inhibitor or antimicrobial agent, given the prevalence of similar structures in drug discovery [1].

Properties

Molecular Formula

C20H23ClN4O4S

Molecular Weight

450.9 g/mol

IUPAC Name

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14-

InChI Key

MVSQDUZRRVBYLA-HMAPJEAMSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide typically involves the condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with a suitable amine derivative. One common method involves dissolving 1-(5-chloro-2-hydroxyphenyl)ethanone in anhydrous ethanol, followed by the addition of a catalytic amount of glacial acetic acid. The reaction mixture is then stirred under reflux conditions for several hours, cooled to room temperature, and filtered to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyphenyl group can form hydrogen bonds with active site residues, while the piperazine ring can interact with hydrophobic pockets. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound is compared below with three analogs from the evidence, focusing on substituents, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Functional Groups Hypothesized Properties CAS/Reference
Target Compound : N-[(Z)-1-(5-Chloro-2-Hydroxyphenyl)ethylideneamino]-3-(4-Methylpiperazin-1-yl)sulfonylbenzamide 5-Chloro-2-hydroxyphenyl, 4-methylpiperazinyl sulfonyl Schiff base, sulfonamide, hydroxyl, chloro Enhanced solubility (hydroxyl), target selectivity (chloro), metabolic stability (sulfonamide) Not listed in evidence
Analog 1 : N-[(Z)-1-(2-Fluorophenyl)-3-(4-Methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide 2-Fluorophenyl, 4-methylpiperazinyl carbonyl Enamide, carbonyl, fluoro Moderate solubility (fluoro), potential CNS activity (piperazine), lower metabolic stability (carbonyl vs. sulfonyl) 5910-07-6 [1]
Analog 2 : N-[(Z)-1-(4-Chlorophenyl)ethylideneamino]-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethanamide 4-Chlorophenyl, 4-methylpiperazinyl sulfonyl Schiff base, sulfonamide, chloro High lipophilicity (chloro), improved stability (sulfonamide), but reduced hydrogen bonding (no hydroxyl) Not listed in evidence; structurally inferred from
Analog 3 : N-[(Z)-1-(3-Methoxyphenyl)ethylideneamino]benzamide 3-Methoxyphenyl Schiff base, methoxy High membrane permeability (methoxy), limited solubility, potential CYP450 interactions 22454-56-4 [1]

Analysis of Substituent Effects

A. Aromatic Ring Modifications
  • Target Compound: The 5-chloro-2-hydroxyphenyl group balances electron withdrawal (Cl) and hydrogen bonding (OH), which may enhance binding to polar enzyme pockets.
  • Analog 2 : The 4-chlorophenyl group increases hydrophobicity, favoring membrane penetration but limiting aqueous solubility compared to the target’s hydroxylated analog.
B. Piperazine and Sulfonamide/Carbonyl Linkers
  • The target’s sulfonamide linkage (vs. Analog 1’s carbonyl) likely improves metabolic stability by resisting esterase-mediated hydrolysis. Piperazine derivatives are known to enhance blood-brain barrier penetration, suggesting CNS applicability for both the target and Analog 1 [1].
  • Analog 2’s ethanamide-linked sulfonylpiperazine may reduce steric hindrance compared to the target’s benzamide scaffold, altering binding kinetics.
C. Hydrogen-Bonding Capacity
  • The hydroxyl group in the target compound provides a hydrogen-bond donor absent in Analog 2 and 3. This could improve solubility and target engagement in hydrophilic environments, such as enzyme active sites.

Inferred Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility : Target > Analog 1 ≈ Analog 2 > Analog 3 (due to hydroxyl group).
  • Metabolic Stability : Target ≈ Analog 2 > Analog 1 > Analog 3 (sulfonamide vs. carbonyl/methoxy).
  • Target Selectivity : The hydroxyl and chloro substituents in the target may confer specificity for oxidative enzymes (e.g., peroxidases) or metal-binding proteins.

Biological Activity

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a sulfonamide group, piperazine moiety, and chlorinated phenolic component, suggest diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C20H23ClN4O4S. The compound features:

  • Chlorinated Phenolic Component : This part may contribute to antioxidant properties.
  • Piperazine Moiety : Associated with anxiolytic and antidepressant effects.
  • Sulfonamide Group : Often linked to antibacterial and anti-inflammatory activities.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzyme pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by targeting the mitogen-activated protein kinase (MAPK) signaling pathway.

Enzyme Inhibition

The sulfonamide and amide groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for its anticancer effects and may also extend to other therapeutic areas, such as anti-inflammatory treatments .

Antioxidant Activity

The presence of the chlorinated phenolic component suggests antioxidant properties. Studies have indicated that similar compounds can scavenge free radicals effectively, thus providing protection against oxidative stress . The DPPH radical scavenging method has been employed to evaluate the antioxidant efficiency of related compounds, showing promising results.

The mechanism of action involves several key interactions:

  • Enzyme Binding : The sulfonyl and amide groups interact with enzyme active sites, inhibiting their function.
  • Radical Scavenging : The phenolic hydroxyl group can donate electrons to free radicals, neutralizing them.
  • Cellular Uptake : The piperazine ring enhances membrane permeability, facilitating cellular uptake and distribution within tissues .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-N-(4-methylpiperazin-1-yl)benzamideContains piperazine and benzamide groupsLacks sulfonamide functionality
2-Hydroxy-N-[4-(methylsulfanyl)phenyl]acetamideHydroxy and acetamide groupsDifferent functional group leading to varied biological activity
3-Amino-N-[2-(4-methylpiperazin-1-yl)phenyl]sulfonamideSulfonamide and amino groupsDifferent substitution pattern affecting reactivity

This table illustrates how modifications in functional groups can lead to distinct biological activities, highlighting the importance of structural design in drug development.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Activity : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in vitro by inducing apoptosis through caspase activation .
  • Antioxidant Studies : Research indicated that derivatives of the compound showed up to 88% effectiveness in scavenging DPPH radicals, outperforming common antioxidants like ascorbic acid .
  • Pharmacokinetics : Interaction studies suggest that the compound may bind to melanin-binding sites in tissues, influencing its pharmacokinetics and distribution within biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.